

Spectroscopic Analysis of (R)-4-Isopropylthiazolidine-2-thione: A Technical Guide

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Compound of Interest

Compound Name: (R)-4-Isopropylthiazolidine-2-thione

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This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of **(R)-4-Isopropylthiazolidine-2-thione**. This chiral auxiliary is a key building block in asymmetric synthesis, making a thorough understanding of its spectral properties essential for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for **(R)-4-Isopropylthiazolidine-2-thione**. Due to the limited availability of public spectral data, typical ranges and data from analogous structures are provided for ^1H NMR and IR spectroscopy.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum of 4-Isopropylthiazolidine-2-thione has been reported in deuterated chloroform (CDCl_3)[1]. The chemical shifts provide a distinct fingerprint of the carbon skeleton.

Carbon Atom	Chemical Shift (δ) in ppm (CDCl_3)
C=S (C2)	~205
CH (C4)	~65
CH ₂ (C5)	~35
CH (isopropyl)	~32
CH ₃ (isopropyl)	~19, ~18

Note: The exact chemical shifts may vary slightly depending on the experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific public spectrum for **(R)-4-Isopropylthiazolidine-2-thione** is not readily available, the expected chemical shifts and coupling constants can be predicted based on the structure and data from similar thiazolidinethione derivatives.

Proton(s)	Expected Chemical Shift (δ) in ppm	Expected Multiplicity	Expected Coupling Constant (J) in Hz
NH	8.0 - 9.0	Broad singlet	-
H4	4.0 - 4.5	Multiplet	
H5a	3.0 - 3.5	Doublet of doublets	
H5b	2.8 - 3.3	Doublet of doublets	
CH (isopropyl)	2.0 - 2.5	Multiplet	~7
CH ₃ (isopropyl)	0.9 - 1.2	Doublet	~7

Infrared (IR) Spectroscopy

The IR spectrum of **(R)-4-Isopropylthiazolidine-2-thione** will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H stretch	3200 - 3100	Medium
C-H stretch (aliphatic)	3000 - 2850	Medium-Strong
C=S stretch (thione)	1250 - 1020	Strong
C-N stretch	1350 - 1280	Medium-Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **(R)-4-Isopropylthiazolidine-2-thione**, based on standard laboratory practices for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Materials:

- **(R)-4-Isopropylthiazolidine-2-thione** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tubes (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **(R)-4-Isopropylthiazolidine-2-thione** sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ directly in an NMR tube.
- Instrument Setup:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for both ^1H and ^{13}C frequencies.

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
 - Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a standard one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more).
 - Process the spectrum similarly to the ^1H spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Materials:

- **(R)-4-Isopropylthiazolidine-2-thione** sample

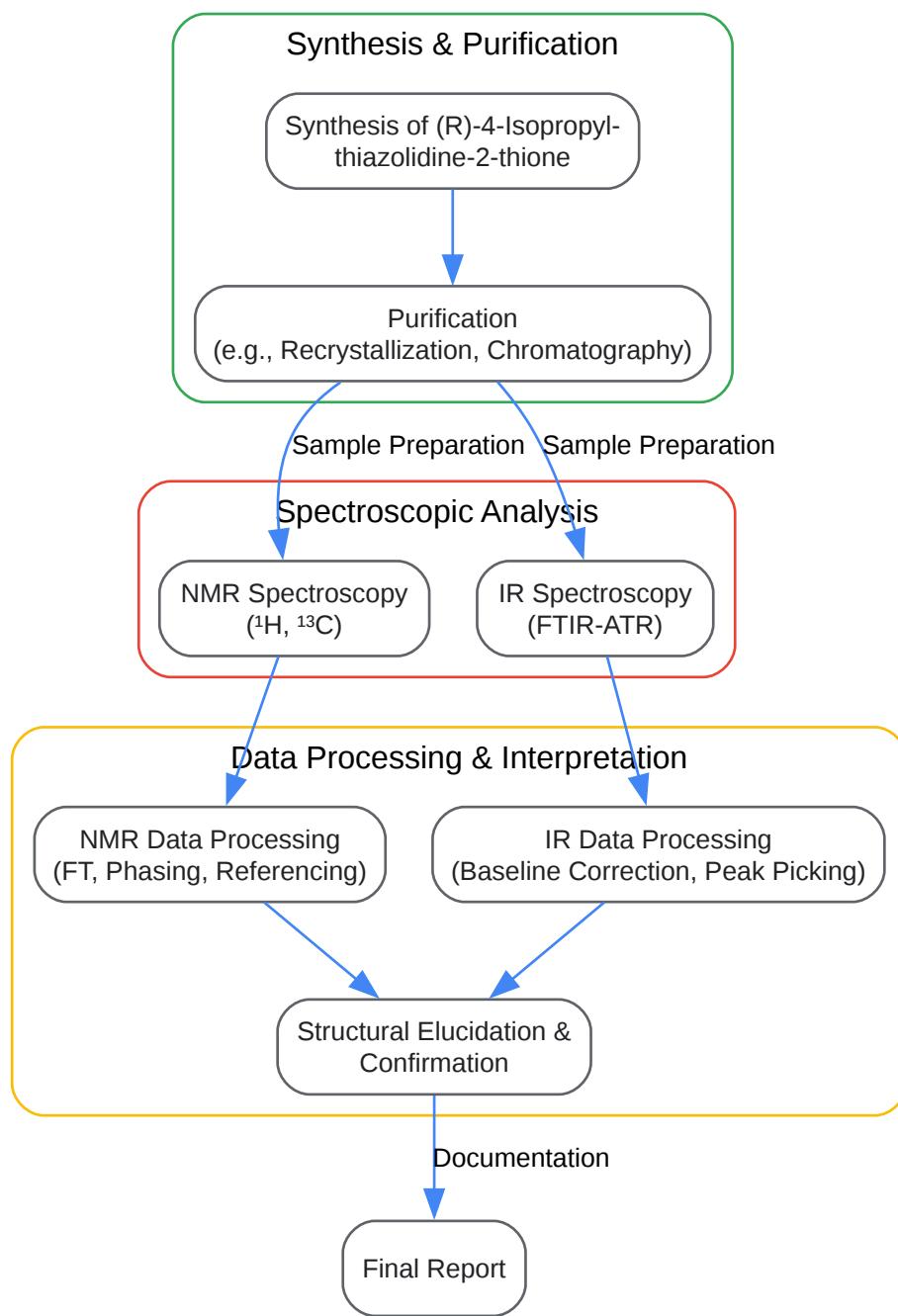
- Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Spatula
- Solvent for cleaning (e.g., isopropanol)

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
- Sample Application: Place a small amount of the solid **(R)-4-Isopropylthiazolidine-2-thione** sample directly onto the ATR crystal.
- Spectrum Acquisition:
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Processing:
 - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the functional groups.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral compound like **(R)-4-Isopropylthiazolidine-2-thione**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. spectrabase.com [spectrabase.com]
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